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molecular formula C18H22ClO3P B8603428 Phosphorochloridic acid, bis((1-methylethyl)phenyl) ester CAS No. 72121-76-7

Phosphorochloridic acid, bis((1-methylethyl)phenyl) ester

Cat. No. B8603428
M. Wt: 352.8 g/mol
InChI Key: KYNLYVFUBUCGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04212757

Procedure details

Following the procedure of U.S. Patent No. 3,773,866, 54.0 g (0.4 mole) of 4-isopropylphenol was added to 73.4 g (0.47 moles) of phosphorus oxychloride and 0.6 g of ammonium chloride at 105° C. over a 1.5 hour period. After heating an additional 1.5 hour the temperature was raised to 135° C. and a second 54 g portion of 4-isopropylphenol was added. The mixture was stirred at 168° C. overnight, and purified by fractional distillation. The fraction which distilled at 258° C. (0.5 torr) was identified as 97% pure by glc.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
73.4 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[P:11]([Cl:15])(Cl)(Cl)=[O:12].[Cl-].[NH4+]>>[P:11]([Cl:15])(=[O:12])([O:10][C:7]1[CH:8]=[CH:9][C:4]([CH:1]([CH3:3])[CH3:2])=[CH:5][CH:6]=1)[O:10][C:7]1[CH:8]=[CH:9][C:4]([CH:1]([CH3:3])[CH3:2])=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
73.4 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0.6 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 168° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating an additional 1.5 hour the temperature
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
purified by fractional distillation
DISTILLATION
Type
DISTILLATION
Details
The fraction which distilled at 258° C. (0.5 torr)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
P(OC1=CC=C(C=C1)C(C)C)(OC1=CC=C(C=C1)C(C)C)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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